![molecular formula C17H19NO B5140129 N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)
N-[2-(allyloxy)benzyl]-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(allyloxy)benzyl]-3-methylaniline, also known as ABMA, is an organic compound that has been widely used in scientific research due to its unique chemical properties. ABMA is a derivative of benzylamine and has a molecular formula of C17H19NO.
科学的研究の応用
N-[2-(allyloxy)benzyl]-3-methylaniline has been extensively used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. N-[2-(allyloxy)benzyl]-3-methylaniline is a versatile intermediate that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and organic materials. N-[2-(allyloxy)benzyl]-3-methylaniline has also been used as a starting material for the synthesis of novel fluorescent dyes and sensors.
作用機序
The mechanism of action of N-[2-(allyloxy)benzyl]-3-methylaniline is not well understood, but it is believed to act as an inhibitor of enzymes that are involved in various biochemical pathways. N-[2-(allyloxy)benzyl]-3-methylaniline has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine and serotonin. N-[2-(allyloxy)benzyl]-3-methylaniline has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of acetylcholine, a neurotransmitter that is involved in muscle contraction and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(allyloxy)benzyl]-3-methylaniline are dependent on its concentration and the specific enzyme that it inhibits. At low concentrations, N-[2-(allyloxy)benzyl]-3-methylaniline has been shown to have neuroprotective effects by inhibiting the activity of MAO and preventing the degradation of dopamine and serotonin. At higher concentrations, N-[2-(allyloxy)benzyl]-3-methylaniline has been shown to be toxic to cells by inhibiting the activity of AChE and causing the accumulation of acetylcholine, which can lead to muscle paralysis and respiratory failure.
実験室実験の利点と制限
One of the advantages of using N-[2-(allyloxy)benzyl]-3-methylaniline in lab experiments is its versatility as an intermediate for the synthesis of various compounds. N-[2-(allyloxy)benzyl]-3-methylaniline is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N-[2-(allyloxy)benzyl]-3-methylaniline is its potential toxicity at high concentrations, which can complicate experimental results and require careful handling.
将来の方向性
There are several future directions for the use of N-[2-(allyloxy)benzyl]-3-methylaniline in scientific research. One area of interest is the synthesis of novel fluorescent dyes and sensors using N-[2-(allyloxy)benzyl]-3-methylaniline as a starting material. Another area of interest is the development of N-[2-(allyloxy)benzyl]-3-methylaniline-based inhibitors for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to elucidate the mechanism of action of N-[2-(allyloxy)benzyl]-3-methylaniline and its potential applications in other areas of chemistry and biology.
Conclusion
In conclusion, N-[2-(allyloxy)benzyl]-3-methylaniline is a versatile and widely used organic compound in scientific research. Its unique chemical properties make it a valuable intermediate for the synthesis of various compounds, and its potential neuroprotective effects make it an attractive candidate for the development of new therapeutics. However, its potential toxicity at high concentrations highlights the importance of careful handling and further research to fully understand its mechanism of action and potential applications.
合成法
N-[2-(allyloxy)benzyl]-3-methylaniline can be synthesized by the reaction of 2-(allyloxy)benzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide. The reaction yields N-[2-(allyloxy)benzyl]-3-methylaniline as a white solid with a melting point of 75-77°C. The purity of N-[2-(allyloxy)benzyl]-3-methylaniline can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-11-19-17-10-5-4-8-15(17)13-18-16-9-6-7-14(2)12-16/h3-10,12,18H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJPEWCWPCMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

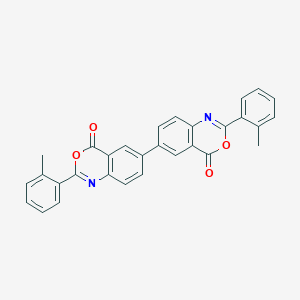
![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)
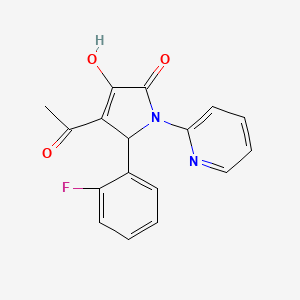
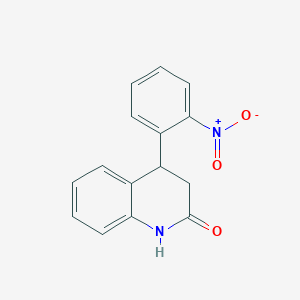
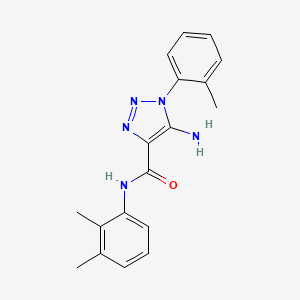


![4-butoxy-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5140134.png)
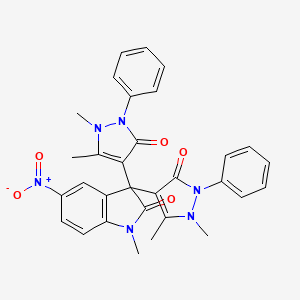
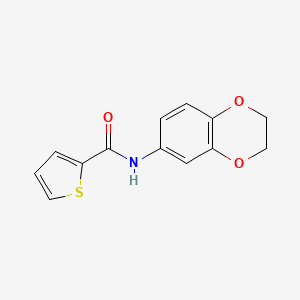
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)